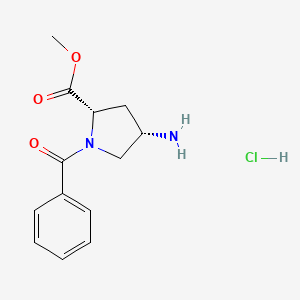

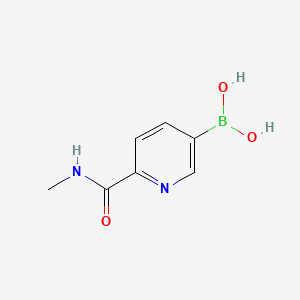

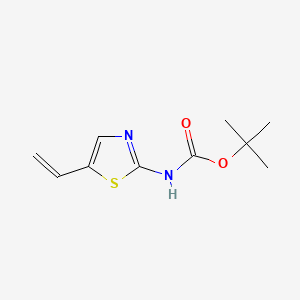

![molecular formula C8H6BrN3O2 B572355 methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 1257852-22-4](/img/structure/B572355.png)

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This reaction yields the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Compound 1). Subsequently, Compound 1 reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers (Compounds 2–8). The alkylation reaction of Compound 1 results in two regioisomers, N3 and N4. Notably, when ethyl bromoactate is used, the reaction produces three regioisomers: N1, N3, and N4 .

Applications De Recherche Scientifique

-

Pharmacological Applications

- Imidazo[4,5-b]pyridine derivatives have been found to have significant pharmacological potential .

- They are known to play a crucial role in numerous disease conditions .

- The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators .

- Other classes of drugs in this group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .

- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

- Their biochemical and biophysical properties foreground their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

-

Antimicrobial Applications

- Some imidazo[4,5-b]pyridine derivatives have been found to have antimicrobial features .

- The synthesized compounds were tested for their cytotoxic effect on the virus host cell lines using the colorimetric MTS assay .

- The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

-

c-Met Kinase Inhibition

-

Luminescent Materials

-

Anti-Diabetic Applications

-

Antioxidant Applications

-

Antiviral Applications

-

Anti-Inflammatory Applications

-

Agricultural Applications

Propriétés

IUPAC Name |

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFRYYLVBAYEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=CC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745293 |

Source

|

| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |

CAS RN |

1257852-22-4 |

Source

|

| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

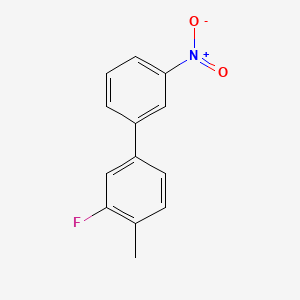

![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B572272.png)

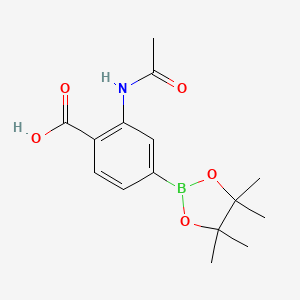

![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)

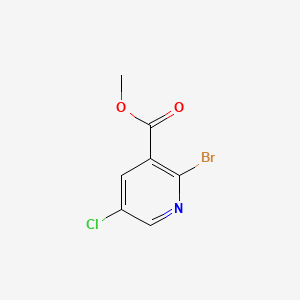

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)